2-(2H-chromen-3-ylmethylene)-6-[(2-methoxyphenyl)methoxy]benzo[b]furan-3-one
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Overview
Description
2-(2H-chromen-3-ylmethylene)-6-[(2-methoxyphenyl)methoxy]benzo[b]furan-3-one is a complex organic compound that belongs to the class of chromenes and benzofurans These compounds are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-chromen-3-ylmethylene)-6-[(2-methoxyphenyl)methoxy]benzo[b]furan-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Chromene Moiety: The chromene part can be synthesized through a cascade Claisen rearrangement/o-quinone methide formation/electrocyclization approach.
Formation of Benzofuran Moiety: The benzofuran part can be synthesized using cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the chromene and benzofuran moieties under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(2H-chromen-3-ylmethylene)-6-[(2-methoxyphenyl)methoxy]benzo[b]furan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(2H-chromen-3-ylmethylene)-6-[(2-methoxyphenyl)methoxy]benzo[b]furan-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2H-chromen-3-ylmethylene)-6-[(2-methoxyphenyl)methoxy]benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2H-chromene: A simpler analog with similar biological activities.
Benzofuran: Another related compound with diverse applications in pharmaceuticals and materials science.
Uniqueness
2-(2H-chromen-3-ylmethylene)-6-[(2-methoxyphenyl)methoxy]benzo[b]furan-3-one is unique due to its combined chromene and benzofuran structure, which may confer enhanced biological activities and broader applications compared to its simpler analogs .
Properties
Molecular Formula |
C26H20O5 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(2-methoxyphenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C26H20O5/c1-28-22-8-4-3-7-19(22)16-29-20-10-11-21-24(14-20)31-25(26(21)27)13-17-12-18-6-2-5-9-23(18)30-15-17/h2-14H,15-16H2,1H3/b25-13- |
InChI Key |
OZRBWRRFGNXCPN-MXAYSNPKSA-N |
Isomeric SMILES |
COC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=CC=CC=C5OC4)/O3 |
Canonical SMILES |
COC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=CC=CC=C5OC4)O3 |
Origin of Product |
United States |
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